molecular formula C10H11ClF3N B2945484 1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine CAS No. 1824575-35-0

1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine

Cat. No.: B2945484
CAS No.: 1824575-35-0
M. Wt: 237.65
InChI Key: WOUZDRQLPXIACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine (CAS# 1824575-35-0) is an organic compound with the molecular formula C 10 H 11 ClF 3 N and a molecular weight of 237.65 . This compound features both a chloro- and a trifluoromethyl (CF 3 )-substituted phenyl ring, functional groups that are of significant interest in modern chemical research . The incorporation of a trifluoromethyl group is a established strategy in medicinal and agrochemical chemistry, as it can profoundly influence a molecule's biological activity, metabolic stability, and membrane permeability due to its high electronegativity and lipophilicity . The structural motif of a chlorine and trifluoromethyl group on an aromatic ring is found in several commercially significant molecules. For instance, it is a key feature in certain fungicides, where it contributes to broad-spectrum activity , and in various FDA-approved pharmaceuticals, where it is used to optimize drug-target interactions and improve pharmacokinetic profiles . As such, this compound serves as a valuable building block (synthon) for researchers in drug discovery and agrochemical development. It can be used in the synthesis of more complex target molecules, in structure-activity relationship (SAR) studies, and in the development of novel chemical entities . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[3-chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N/c1-6(15-2)7-3-4-8(9(11)5-7)10(12,13)14/h3-6,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUZDRQLPXIACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound can be achieved through the liquid-phase fluorination of 1-chloro-4-(trifluoromethyl)benzene using anhydrous hydrogen fluoride under pressurized conditions . The reaction is carried out at temperatures below 100°C, and the product is purified through distillation.

Chemical Reactions Analysis

Types of Reactions

1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted phenyl compounds.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine involves its interaction with specific molecular targets. For instance, it can form stable complexes with enzymes such as prostaglandin E synthase, exhibiting binding affinities that suggest potential therapeutic applications . The compound’s effects are mediated through pathways involving these molecular targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Phenyl Ring Amine Chain Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine (Target) 3-Cl, 4-CF₃ Ethanamine, N-Me C₁₀H₁₁ClF₃N ~245.65 N/A (Research compound) -
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine (54Z) 3-Cl, 4-OCF₃ Methanamine C₈H₇ClF₃NO 225.60 Ligand in structural studies
N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine 3-CF₃, 5-CF₃ Ethanamine, N-Me C₁₁H₁₁F₆N ~295.21 Density: 1.29 g/cm³
1-(3-Chloro-5-fluoro-phenyl)-N-methyl-methanamine 3-Cl, 5-F Methanamine, N-Me C₈H₈ClF₂N ~191.61 Pharmacological intermediate
3-Chloro-4-(trifluoromethyl)phenylmethanamine 3-Cl, 4-CF₃ (on one ring); 4-Cl (on another) Methanamine C₁₄H₁₀Cl₂F₃N ~338.14 Synthetic intermediate
Flurochloridone (3-chloro-4-(chloromethyl)-1-(3-CF₃-phenyl)-2-pyrrolidinone) 3-CF₃ Pyrrolidinone C₁₂H₁₁Cl₂F₃NO ~333.13 Herbicide

Functional Group and Substituent Effects

Amine Chain Length

  • Methanamine Analogues : Shorter chains (e.g., 54Z) may reduce steric hindrance but limit interactions with hydrophobic pockets in biological targets.

Substituent Electronic Effects

  • Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃): The target’s -CF₃ group is more electron-withdrawing than -OCF₃ (54Z), increasing the compound’s lipophilicity and resistance to oxidative metabolism .
  • Chloro (Cl) vs. Fluoro (F) :
    • The 3-Cl substituent in the target compound enhances electrophilic aromatic substitution resistance compared to 5-F in ’s analogue, which may improve synthetic stability .

N-Methylation

  • The N-methyl group in the target compound and analogues (e.g., and ) reduces amine basicity, improving blood-brain barrier permeability and oral bioavailability in drug design contexts .

Biological Activity

1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine is an organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group and a chloro substituent on the phenyl ring, which contribute to its chemical reactivity and biological interactions.

The compound can be synthesized using methods such as the Suzuki–Miyaura coupling reaction, which allows for the formation of complex organic molecules. Its chemical formula is C11H12ClF3N, and it exhibits properties typical of trifluoromethylated compounds, including increased lipophilicity and stability.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating interactions with intracellular targets. This compound has been shown to bind to prostaglandin E synthase, suggesting potential therapeutic applications in pain management and inflammation reduction.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, affecting various biochemical pathways. For instance, studies have explored its potential to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Such inhibition could lead to anti-inflammatory effects, making it a candidate for further investigation in pain relief therapies.

Toxicological Profile

The toxicological assessment of this compound reveals that it exhibits low acute oral toxicity and does not cause significant skin or eye irritation. However, it has been identified as a weak skin sensitizer based on local lymph node assay (LLNA) results . Long-term exposure studies have indicated potential carcinogenic effects in animal models, with neoplastic lesions observed in various organs .

Case Studies

Case Study 1: Analgesic Properties
In a preclinical study evaluating the analgesic properties of this compound, researchers administered varying doses to animal models experiencing induced pain. The results demonstrated a significant reduction in pain response correlated with increased doses, supporting its potential use as an analgesic agent.

Case Study 2: Enzyme Interaction
A study focusing on the interaction between this compound and prostaglandin E synthase showed that it could effectively inhibit enzyme activity at micromolar concentrations. This suggests that the compound may modulate inflammatory processes through direct enzyme inhibition, warranting further exploration in therapeutic contexts.

Data Table: Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionInhibits cyclooxygenase enzymes; potential anti-inflammatory effects
Analgesic EffectsSignificant reduction in pain response in animal models
Toxicity ProfileLow acute toxicity; weak skin sensitizer; potential carcinogenic effects noted
Mechanism of ActionInteraction with prostaglandin E synthase; enhances lipophilicity

Q & A

Q. What synthetic routes are available for 1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves coupling a substituted phenylamine with an ethanamine derivative. For example, analogous syntheses (e.g., ) use 2-(3-chlorophenyl)ethan-1-amine and acyl chlorides in anhydrous conditions. Optimization includes:
  • Temperature control : Maintain 0–5°C during exothermic steps (e.g., acylation).
  • Catalyst selection : Use triethylamine or DMAP for efficient coupling.
  • Purification : Column chromatography with gradient elution (e.g., hexane:ethyl acetate) resolves intermediates.
    Reported yields for similar compounds range from 45–75% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Prioritize signals for the trifluoromethyl group (δ ~120–125 ppm in <sup>13</sup>C) and N-methyl protons (δ ~2.3–2.5 ppm in <sup>1</sup>H) .
  • UV-Vis : A λmax near 255 nm (similar to ) indicates π→π* transitions in the aromatic system.
  • Mass spectrometry : Look for [M+H]<sup>+</sup> peaks matching the molecular weight (e.g., ~265–270 g/mol).

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing stereochemical or conformational isomers of this compound?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Probe dynamic processes (e.g., hindered rotation) by acquiring spectra at 298 K and 323 K.
  • Crystallography : Use single-crystal X-ray diffraction (as in ) to confirm absolute configuration.
  • DFT calculations : Compare experimental <sup>13</sup>C shifts with computational predictions (e.g., Gaussian09 with B3LYP/6-31G*) .

Q. What strategies mitigate interference from trifluoromethyl groups in quantitative HPLC analysis?

  • Methodological Answer :
  • Column selection : Use polar-embedded C18 columns (e.g., Purospher® STAR) to reduce tailing caused by fluorine interactions.
  • Mobile phase : Add 0.1% formic acid to enhance ionization in LC-MS and suppress trifluoromethyl group adsorption .
  • Calibration : Prepare standards in matrices matching the sample to account for matrix effects (e.g., plasma or tissue homogenates).

Q. How do computational models predict the compound’s pharmacokinetic properties, and what limitations exist in these predictions?

  • Methodological Answer :
  • Tools : Use ACD/Labs Percepta () or SwissADME for logP, solubility, and CYP450 inhibition predictions.
  • Limitations :
  • Trifluoromethyl groups may skew logP predictions due to atypical hydrophobicity.
  • In silico models often underestimate metabolic stability for halogenated aromatics.
  • Validation : Cross-check predictions with in vitro assays (e.g., microsomal stability tests) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data between computational predictions and experimental measurements?

  • Methodological Answer :
  • Experimental validation : Perform shake-flask assays at pH 7.4 (PBS) and 1.2 (simulated gastric fluid).
  • Role of counterions : Hydrochloride salts (e.g., ) may enhance solubility vs. free bases.
  • Adjust computational parameters : Include explicit solvent models (e.g., COSMO-RS) to improve agreement .

Key Considerations for Experimental Design

  • Safety : Handle as hazardous (avoid inhalation/skin contact; review SDS) .
  • Storage : Store at -20°C in amber vials to prevent photodegradation .
  • Batch variability : Request certificates of analysis (CoA) for reference standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.